molecular formula C15H18N2O4S B2574277 N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 2034304-18-0

N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2574277
CAS No.: 2034304-18-0
M. Wt: 322.38
InChI Key: SZAPEFSSEYVXKE-UHFFFAOYSA-N
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Description

N-(2-(2-Hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a heterocyclic compound featuring a 1-methyl-2-oxo-1,2-dihydropyridine core linked via a carboxamide bridge to a 2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl substituent. The dihydropyridine moiety is a lactam, stabilized in the keto-amine tautomeric form, while the thiophene ring introduces sulfur-mediated electronic effects. The compound’s structural complexity suggests applications in medicinal chemistry, particularly where π-conjugation and hydrogen-bonding interactions are critical .

Properties

IUPAC Name

N-[2-(2-hydroxyethoxy)-2-thiophen-3-ylethyl]-1-methyl-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4S/c1-17-5-2-3-12(15(17)20)14(19)16-9-13(21-7-6-18)11-4-8-22-10-11/h2-5,8,10,13,18H,6-7,9H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZAPEFSSEYVXKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)NCC(C2=CSC=C2)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of this compound is C12H17N3O4S2, with a molecular weight of 331.41 g/mol. The compound has a purity of approximately 95% and is typically soluble in various solvents, which is advantageous for biological assays .

Antiviral Activity

Recent studies have indicated that derivatives of dihydropyridine compounds exhibit antiviral properties. For instance, certain modifications to the dihydropyridine scaffold have been shown to enhance antiviral efficacy against various viral strains. The specific compound under consideration has not been extensively studied in this context, but its structural analogs demonstrate promising antiviral activities .

Anticancer Properties

Dihydropyridine derivatives have been investigated for their anticancer properties. Research indicates that modifications to the dihydropyridine structure can lead to increased cytotoxicity against cancer cell lines. In particular, the incorporation of thiophene rings into the structure has been associated with enhanced interaction with cellular targets involved in cancer proliferation .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial in optimizing the biological activity of compounds. For this compound, specific substitutions on the dihydropyridine ring influence its potency and selectivity. For example:

Substituent Effect on Activity
Hydroxyethoxy groupEnhances solubility and bioavailability
Thiophene moietyIncreases interaction with target proteins
Methyl group at position 1Modulates lipophilicity and cellular uptake

In Vivo Studies

In vivo studies involving structurally similar compounds have shown that these dihydropyridine derivatives can significantly inhibit tumor growth in xenograft models. For instance, a related compound demonstrated over 97% tumor growth inhibition after 25 days of treatment in mice . These results suggest that the compound may possess similar potential for therapeutic applications.

Toxicology Studies

Toxicological assessments are essential for understanding the safety profile of new compounds. Preliminary data from related compounds indicate low toxicity levels at therapeutic doses, making them suitable candidates for further development .

Scientific Research Applications

Antiviral Activity

Research indicates that derivatives of dihydropyridine compounds exhibit antiviral properties. The mechanisms often involve the inhibition of viral replication by targeting viral proteins or disrupting host cell factors essential for viral life cycles. For instance, studies have shown that certain similar compounds can effectively inhibit the replication of viruses like HIV and influenza by interfering with their enzymatic functions.

Antibacterial and Antifungal Properties

The sulfonamide group present in this compound is associated with antibacterial activity. Sulfonamides act as competitive inhibitors of bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This mechanism has been validated in studies demonstrating significant antibacterial effects against various strains, including Staphylococcus aureus and Escherichia coli. Additionally, antifungal activity has been noted against common fungal pathogens, suggesting a broad spectrum of antimicrobial efficacy.

Antiproliferative Effects

Several studies have investigated the antiproliferative effects of dihydropyridine derivatives on cancer cell lines. For example, compounds similar to N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide have shown promising results with IC50 values indicating effective inhibition of cell growth in various cancer types.

Anti-inflammatory Properties

Research has also highlighted the anti-inflammatory potential of this compound class. Certain derivatives have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, which play pivotal roles in inflammatory responses. This suggests potential therapeutic applications in conditions characterized by chronic inflammation.

Case Study 1: Antiviral Efficacy

A study published in a peer-reviewed journal demonstrated that a closely related dihydropyridine compound exhibited significant antiviral activity against hepatitis C virus (HCV). The compound was shown to inhibit HCV replication by interfering with the viral RNA polymerase activity, providing a framework for further development as an antiviral agent.

Case Study 2: Antibacterial Activity

In another study focusing on antibacterial properties, researchers evaluated the efficacy of various dihydropyridine derivatives against multi-drug resistant strains of Escherichia coli. The results indicated that some derivatives had lower Minimum Inhibitory Concentration (MIC) values compared to standard antibiotics, suggesting superior antimicrobial efficacy.

Data Table: Summary of Biological Activities

Activity Type Mechanism of Action References
AntiviralInhibition of viral replication
AntibacterialInhibition of dihydropteroate synthase
AntifungalDisruption of fungal cell wall synthesis
AntiproliferativeInduction of apoptosis in cancer cells
Anti-inflammatoryInhibition of cytokine production

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The carboxamide group (-CONH-) is susceptible to hydrolysis under acidic or basic conditions. For structurally related compounds (e.g., N-(2,6-dichlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide ), hydrolysis yields carboxylic acid derivatives:
Reaction:

R-CONH-R’+H2OH+/OHR-COOH+R’-NH2\text{R-CONH-R'} + \text{H}_2\text{O} \xrightarrow{\text{H}^+/\text{OH}^-} \text{R-COOH} + \text{R'-NH}_2

Conditions:

  • Acidic: HCl (6M), reflux, 12 hours.

  • Basic: NaOH (2M), 80°C, 8 hours.

Oxidation of the Dihydropyridine Ring

The 1,2-dihydropyridine ring is prone to oxidation, forming a pyridine derivative. This reaction is common in dihydropyridine-based pharmaceuticals :
Reaction:

Dihydropyridine[O]Pyridine\text{Dihydropyridine} \xrightarrow{\text{[O]}} \text{Pyridine}

Agents:

  • Chemical: KMnO₄ in acidic medium (H₂SO₄).

  • Catalytic: Pd/C under O₂ atmosphere.

Electrophilic Substitution on the Thiophene Ring

The thiophene-3-yl group undergoes electrophilic substitution (e.g., sulfonation, nitration) at the α-positions. For example:
Sulfonation:

Thiophene+H2SO4Thiophene-3-sulfonic acid\text{Thiophene} + \text{H}_2\text{SO}_4 \rightarrow \text{Thiophene-3-sulfonic acid}

Conditions:

  • Concentrated H₂SO₄, 0–5°C, 2 hours .

Functionalization of the Hydroxyethoxy Side Chain

The 2-hydroxyethoxy group (-OCH₂CH₂OH) can participate in etherification or esterification:
Esterification:

-OCH₂CH₂OH+RCOCl-OCH₂CH₂OOCR\text{-OCH₂CH₂OH} + \text{RCOCl} \rightarrow \text{-OCH₂CH₂OOCR}

Conditions:

  • Pyridine catalyst, room temperature, 24 hours.

Lactam–Lactam Dimerization

Analogous to N-(2,6-dichlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide , the title compound may form hydrogen-bonded dimers in the solid state via N–H⋯O interactions:
Structure:

Dimer formation via N–H⋯O=C hydrogen bonds\text{Dimer formation via N–H⋯O=C hydrogen bonds}

Implications:

  • Stabilizes crystal packing.

  • Reduces solubility in nonpolar solvents.

Metal-Catalyzed Cross-Coupling Reactions

The thiophene or pyridine rings may undergo Suzuki–Miyaura coupling if halogenated. For example, bromination followed by palladium-catalyzed coupling :
General Scheme:

Ar-Br+Ar’-B(OH)2Pd(PPh3)4Ar-Ar’\text{Ar-Br} + \text{Ar'-B(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{Ar-Ar'}

Conditions:

  • Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C.

Mechanistic Insights

  • Hydrolysis: Proceeds via nucleophilic attack on the carbonyl carbon, forming a tetrahedral intermediate .

  • Oxidation: Involves radical intermediates during dihydropyridine ring aromatization .

  • Dimerization: Driven by N–H⋯O hydrogen bonds, as observed in crystallographic studies .

Challenges and Limitations

  • Steric hindrance from the thiophen-3-yl and hydroxyethoxy groups may slow reaction kinetics.

  • Solubility issues in polar solvents due to the hydrophobic dihydropyridine core .

Comparison with Similar Compounds

N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

This compound () shares the 2-oxo-1,2-dihydropyridine-3-carboxamide backbone but substitutes the thiophen-3-yl and hydroxyethoxy groups with a 3-bromo-2-methylphenyl ring. Key differences include:

  • Electronic Properties : The bromine atom introduces strong electron-withdrawing effects, while the thiophene in the target compound offers moderate electron-richness due to sulfur’s lone pairs.
  • Planarity : The dihedral angle between aromatic rings in this analog is 8.38°, indicating near-planar π-conjugation via the amide bridge. The bulkier hydroxyethoxy group in the target compound may disrupt coplanarity, altering electronic delocalization .
  • Hydrogen Bonding: Centrosymmetric dimers form via N–H···O bonds in the bromophenyl analog.

N-[(2S)-2-(4-Bromophenyl)-4-oxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide

This thiazolidinone-containing analog () replaces the dihydropyridine core with a pyridine ring and incorporates a 4-bromophenyl-substituted thiazolidinone. Notable contrasts include:

  • Heterocyclic Diversity: The thiazolidinone ring introduces additional hydrogen-bonding sites (N–H and C=O) and stereochemical complexity (S-configuration). The target compound’s thiophene lacks such functional diversity but may exhibit stronger π-π stacking due to its aromaticity .
  • Solubility: The hydroxyethoxy group in the target compound likely enhances aqueous solubility compared to the lipophilic bromophenyl and thiazolidinone moieties in this analog.

Crystallographic and Hydrogen-Bonding Profiles

Property Target Compound Bromophenyl Analog () Thiazolidinone Analog ()
Aromatic Substituent Thiophen-3-yl 3-Bromo-2-methylphenyl 4-Bromophenyl
Hydrogen-Bonding Sites Amide N–H, O–H (hydroxyethoxy) Amide N–H, C=O Thiazolidinone N–H, C=O, pyridine C=O
Dihedral Angle Hypothesized >10° 8.38° Not reported
Crystallization Solvent Methanol (inferred) Methanol Not specified
Software for Refinement SHELXL (hypothesized) SHELXL SHELXL

Pharmacological Implications

  • Bioavailability : The hydroxyethoxy group in the target compound may improve membrane permeability compared to the bromophenyl analogs, which are more lipophilic.
  • Target Binding : Thiophene’s sulfur atom could engage in van der Waals interactions or sulfur-π contacts with biological targets, contrasting with halogen bonding by bromine in and .
  • Tautomerism : Like ’s compound, the target molecule likely adopts the keto-amine tautomer, stabilizing the lactam form and influencing receptor binding .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing this compound, and what experimental conditions are critical for optimizing yield?

  • Methodology : A modified Ullmann condensation or nucleophilic substitution can be employed, leveraging reflux conditions with catalysts like pyridine and p-toluenesulfonic acid in aqueous or polar aprotic solvents (e.g., DMF). Key steps include:

  • Precursor activation: Reacting halogenated pyridine derivatives (e.g., 2-chloronicotinic acid) with thiophene-containing amines under controlled pH ( ).
  • Purification: Crystallization from methanol or ethanol to isolate the product ( ).
    • Critical Parameters : Temperature (reflux at 80–100°C), stoichiometric ratios (1:1.1 for amine:acid), and catalyst loading (5–10 mol%) to minimize side reactions ( ).

Q. Which spectroscopic and crystallographic techniques are most effective for structural validation?

  • Analytical Workflow :

  • NMR : 1H^1H- and 13C^{13}C-NMR to confirm proton environments (e.g., amide NH at δ 10–12 ppm, thiophene protons at δ 6.5–7.5 ppm) ( ).
  • X-ray Diffraction : Resolve tautomeric forms (e.g., keto-amine vs. enol configurations) and dihedral angles between aromatic rings (e.g., <10° planar conformations) ( ).
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks ().

Q. What are the primary reactivity patterns of the dihydropyridine and thiophene moieties in this compound?

  • Key Reactions :

  • Oxidation : Dihydropyridine to pyridine under strong oxidants (e.g., KMnO4_4), altering electronic properties.
  • Electrophilic Substitution : Thiophene undergoes halogenation or nitration at the α-position ().
  • Hydrolysis : Amide bond cleavage under acidic/basic conditions ( ).

Advanced Research Questions

Q. How can tautomeric equilibria (e.g., keto-amine vs. hydroxy-pyridine) influence biological or catalytic activity?

  • Analysis : Use temperature-dependent NMR and IR spectroscopy to track tautomer populations. X-ray crystallography confirms the dominant form (e.g., keto-amine in solid state) ( ).
  • Implications : Tautomerism affects hydrogen-bonding networks (e.g., centrosymmetric dimers via N–H···O interactions) and solubility ( ).

Q. What computational strategies are recommended for predicting reaction pathways or optimizing synthesis?

  • Approach :

  • Quantum Chemistry : DFT calculations (e.g., B3LYP/6-31G*) to model transition states and energy barriers ( ).
  • Machine Learning : Train models on existing reaction databases to predict optimal conditions (e.g., solvent, catalyst) ( ).
    • Validation : Compare computed vs. experimental 1H^1H-NMR shifts (RMSD < 0.3 ppm) ( ).

Q. How can conflicting data on reactivity or stability be resolved?

  • Case Study : Discrepancies in hydrolysis rates may arise from solvent polarity or trace metal impurities.
  • Resolution :

  • Replicate experiments under inert atmospheres (Ar/N2_2) with degassed solvents.
  • Use control studies with chelating agents (e.g., EDTA) to identify metal-catalyzed degradation ( ).

Q. What strategies are effective for scaling up synthesis while maintaining enantiomeric purity?

  • Process Design :

  • Continuous Flow Reactors : Enhance heat/mass transfer for exothermic steps ( ).
  • Chiral Resolution : Use immobilized lipases or chiral stationary phases in HPLC ().

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